molecular formula C13H12ClNO B1406927 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde CAS No. 1350761-10-2

7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1406927
CAS No.: 1350761-10-2
M. Wt: 233.69 g/mol
InChI Key: BGSPIWRESGVHGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde is a synthetically designed indole derivative offered for research and development purposes. The indole scaffold is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active compounds and FDA-approved drugs . This particular molecule features a chloro substituent at the 7-position, a modification commonly employed to enhance metabolic stability and influence binding affinity in drug discovery efforts . Furthermore, the incorporation of a cyclopropyl group is a strategic element in modern medicinal chemistry, often used to fine-tune physicochemical properties, improve pharmacokinetic profiles, and reduce metabolic clearance . The aldehyde functional group at the 3-position makes this compound a highly versatile and valuable key intermediate for organic synthesis. It serves as a crucial building block for constructing more complex molecular architectures through various reactions, including condensations to form hydrazones, oximes, and other pharmaceutically relevant heterocycles . Researchers can utilize this aldehyde to create libraries of novel compounds for screening against a broad spectrum of biological targets. Indole derivatives analogous to this compound have demonstrated a wide range of biological activities in scientific literature, including potential antiviral, anti-inflammatory, anticancer, and antimicrobial effects . This compound is intended solely for laboratory research use by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7-chloro-1-cyclopropyl-4-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO/c1-8-2-5-11(14)13-12(8)9(7-16)6-15(13)10-3-4-10/h2,5-7,10H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSPIWRESGVHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CN(C2=C(C=C1)Cl)C3CC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192816
Record name 7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350761-10-2
Record name 7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1350761-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Formylation

This classical method involves generating a Vilsmeier reagent from phosphorus oxychloride and dimethylformamide (DMF), which then reacts with the indole nucleus to introduce the aldehyde group at the 3-position.

Step Reagents & Conditions Key Features References
1 Anhydrous DMF + POCl₃ at 0-5°C Formation of Vilsmeier reagent
2 Indole substrate + Vilsmeier reagent Reflux for 5-8 hours
3 Work-up with Na₂CO₃, filtration Isolation of indole-3-carbaldehyde ,

This method is versatile for various indole derivatives, including substituted indoles, and provides a foundation for further modifications.

Specific Preparation Strategies for 7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde

The synthesis of the target compound involves introducing the chlorine at position 7, cyclopropyl at position 1, and methyl at position 4 on the indole core, followed by formylation at position 3.

Synthesis of the Indole Core with Substituents

  • Starting Material: 2-methylindole derivatives, which can be selectively halogenated and alkylated.
  • Chlorination at the 7-position: Achieved via electrophilic aromatic substitution using N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions to ensure regioselectivity.
  • Cyclopropyl substitution at position 1: Usually introduced through nucleophilic addition or cyclopropanation reactions, often involving cyclopropyl halides or diazo compounds.

Incorporation of the Methyl Group at Position 4

  • Method: Alkylation at the 4-position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, often after protecting other reactive sites.

Formylation at the 3-Position

  • Method: Application of the Vilsmeier-Haack reaction as described in and, specifically on the substituted indole to install the aldehyde group.

Research Findings on Synthesis of Similar Indole Derivatives

Research by Duschek et al. (2009) and others has demonstrated efficient synthesis pathways for indole-3-carbaldehyde derivatives, emphasizing the importance of regioselective halogenation and substitution reactions.

Approach Advantages Limitations References
Electrophilic halogenation Regioselective at 7-position Over-halogenation risk ,
Cyclopropyl addition Precise at N-1 Requires specialized reagents
Sequential methylation Controlled methyl placement Possible over-alkylation ,

Data Tables Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Yield Remarks
Vilsmeier-Haack formylation Substituted indole POCl₃, DMF 0-5°C, reflux 65-70% Widely applicable
Electrophilic chlorination Indole derivative NCS Room temp 50-60% Regioselectivity critical
Cyclopropylation Nucleophilic cyclopropyl source Cyclopropyl halides Basic, controlled Variable Requires regioselective control
Methylation Indole hydroxyl groups Methyl iodide Basic, room temp 70-80% Methyl at 4-position

Chemical Reactions Analysis

C–H Functionalization and Arylation Reactions

The aldehyde group at position 3 acts as a directing group for palladium-catalyzed C–H functionalization. In structurally related 3-carbaldehyde indoles, Pd(OAc)₂ with AgOAc and TFA in hexafluoroisopropanol (HFIP) enables selective C4-arylation (Table 1) . For 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde:

  • The chloro group at position 7 deactivates the aromatic ring, potentially slowing reaction rates.

  • The methyl group at position 4 may sterically hinder arylation at C4, favoring alternative sites like C2 or C6.

  • The cyclopropyl group at N1 enhances electron density at the indole nitrogen, potentially stabilizing intermediates .

Example Reaction Conditions :

ComponentQuantityRole
Pd(OAc)₂10 mol%Catalyst
AgOAc2 equivOxidant
HFIP/TFA (1:1)0.2 MSolvent/Additive
Aryl iodide2 equivCoupling partner

Key Observations :

  • Under optimized conditions (65–120°C, 3–24 h), C4-arylation dominates for 3-formylindoles .

  • For 3-acetylindoles, C4-arylation with subsequent 3,2-carbonyl migration occurs .

Aldol Condensation and Cyclization

The aldehyde group participates in condensation reactions. In a study with 1H-indole-3-carbaldehyde, reactions with anthranilamide under acidic conditions yielded quinazolinones (e.g., 2-(1H-indol-3-yl)quinazolin-4(3H)-one) . For the target compound:

  • The chloro group may reduce nucleophilicity, requiring harsher conditions.

  • Steric bulk from the cyclopropyl group could slow condensation kinetics.

Example Reaction Pathway :

  • Acid-catalyzed condensation between the aldehyde and anthranilamide.

  • Cyclization to form dihydroquinazolinone intermediates.

  • Oxidation or deformylation to yield aromatic quinazolinones.

Yield Data for Analogous Reactions :

SubstrateProductYield (%)
1H-Indole-3-carbaldehydeQuinazolinone 3a 33
N-Alkyl variantsDihydroquinazolinone 6a 70–76

Decarboxylative Coupling

While not directly studied for this compound, indole-3-carboxylic acid derivatives undergo decarboxylative arylation via Pd catalysis . If the aldehyde is oxidized to a carboxylic acid (e.g., via TFA-mediated oxidation), similar reactivity may occur:

  • Decarboxylation to generate a reactive indole intermediate.

  • Pd-catalyzed C2-arylation with aryl iodides.

Mechanistic Insight :

  • Decarboxylation is proposed to precede arylation, forming a Pd(II)/Pd(IV) intermediate.

  • The methyl group at position 4 may direct arylation to C2 via steric effects.

Substituent Effects on Reactivity

The substituents significantly alter reaction pathways compared to simpler indole derivatives:

SubstituentPositionElectronic EffectSteric Effect
Cl7Electron-withdrawing (–I)Minimal
Cyclopropyl1Electron-donating (σ-donation)Bulky, restricts N-rotation
Methyl4Weakly electron-donating (+I)Hinders C4 functionalization

Impact on Reactions :

  • C–H Arylation : Reduced yields at C4 due to steric hindrance from the methyl group .

  • Condensation Reactions : Longer reaction times due to deactivation by the chloro group .

Radical Cascade Reactions

In photoredox catalysis, indole-3-carbaldehydes participate in radical cascades with enamides . For the target compound:

  • The aldehyde could act as a radical acceptor.

  • The cyclopropyl group might undergo strain-driven ring-opening under radical conditions.

Example Protocol :

  • Catalyst : Ir(dtbbpy)(ppy)₂PF₆ (0.5 mol%).

  • Conditions : THF, 5 W blue LEDs, KHCO₃.

  • Products : Fused pyrrolidine/piperidine rings (dr > 50:1).

Domino Alkyne Insertion/Aldol Reactions

Ethynyl-substituted indole-3-carbaldehydes undergo domino reactions with diketones (e.g., pentane-2,4-dione) to form polycyclic aromatics . For the target compound:

  • Chloro and methyl groups may direct regioselectivity during aldol steps.

  • Cyclopropyl group could stabilize transition states via hyperconjugation.

Optimized Conditions :

ParameterValue
BaseCs₂CO₃ (1.5 equiv)
SolventDMF
Temperature120°C
YieldUp to 85%

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of indole, including 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde, exhibit promising antibacterial properties. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against MRSA strains .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundTarget PathogenMIC (μg/mL)Notes
3kStaphylococcus aureus0.98Effective against MRSA
3kMycobacterium tuberculosis10Inhibits growth over extended periods
3dCandida albicans7.80Moderate antifungal activity

Anticancer Activity

The compound's derivatives have also been evaluated for their anticancer properties. Studies indicated that certain indole derivatives exhibited significant antiproliferative effects on various cancer cell lines. For example, compounds related to this compound displayed notable cytotoxicity against cancer cells, suggesting their potential as anticancer agents .

Table 2: Anticancer Activity of Indole Derivatives

CompoundCancer Cell LineIC50 (μM)Notes
3kHeLa5.0Significant antiproliferative effect
3tMCF-78.5Promising for breast cancer studies

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains : A study focused on the efficacy of indole derivatives against antibiotic-resistant strains of bacteria, highlighting the potential of these compounds in treating infections that are difficult to manage with conventional antibiotics .
  • Cytotoxicity in Cancer Research : Another research effort explored the cytotoxic effects of indole derivatives on various cancer cell lines, demonstrating their ability to induce apoptosis and inhibit cell cycle progression .

Mechanism of Action

The mechanism of action of 7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Molecular Differences

The compound belongs to a family of 7-chloroindole carbaldehydes, differing from analogs in substituent groups and their positions. Key structural analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Positions
7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde C₁₃H₁₂ClNO 233.70 1350761-10-2 1-cyclopropyl, 4-methyl, 3-carbaldehyde
7-Chloro-1-isopropyl-4-methyl-1H-indole-3-carbaldehyde C₁₃H₁₄ClNO 235.72 1350761-00-0 1-isopropyl, 4-methyl, 3-carbaldehyde
7-Chloro-1-isopropyl-1H-indole-4-carbaldehyde C₁₂H₁₂ClNO 221.69 1350761-17-9 1-isopropyl, 4-carbaldehyde
Key Observations:

Substituent Size and Steric Effects: The cyclopropyl group (1-position) in the target compound is smaller and more rigid than the isopropyl group in its analogs. The isopropyl group in 1350761-00-0 increases molecular weight by ~2 g/mol but introduces greater conformational flexibility.

Functional Group Position :

  • The carbaldehyde group at the 3-position (target compound) vs. 4-position (1350761-17-9 ) alters the electronic distribution of the indole ring. The 3-position is conjugated with the indole nitrogen, which may enhance resonance stabilization of the aldehyde group, affecting reactivity in nucleophilic addition reactions.

Chlorine Placement: All analogs retain the 7-chloro substituent, which likely contributes to electron-withdrawing effects and influences solubility (e.g., reduced LogP compared to non-halogenated indoles).

Biological Activity

Overview

7-Chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, characterized by its unique structural features, including a chloro substituent at the 7th position, a cyclopropyl group at the 1st position, and a methyl group at the 4th position. This compound has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties.

Enzyme Interactions

The compound has been shown to interact with various enzymes and proteins, influencing their activity. Notably, indole derivatives have demonstrated the ability to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory effects. For instance, studies indicate that compounds similar to this compound can modulate signaling pathways that regulate inflammation and cell proliferation.

Cellular Effects

Research indicates that this compound can significantly affect cellular processes. It influences gene expression related to cell growth and apoptosis, which are critical for cancer biology. The modulation of these pathways suggests that it may have therapeutic potential in cancer treatment.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of indole derivatives. For example, compounds similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.98 µg/mL against MRSA, indicating strong antimicrobial potential .

Anticancer Activity

The anticancer activity of indole derivatives is another area of significant interest. Various studies have demonstrated that these compounds can inhibit the growth of cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. For instance, certain derivatives have shown IC50 values indicating potent cytotoxicity against multiple cancer cell lines .

Study 1: Antimicrobial Evaluation

A study evaluated several indole derivatives for their antimicrobial activity against common pathogens. The results indicated that some derivatives exhibited potent activity against MRSA with an MIC of 1 μg/mL. This suggests that structural modifications in indole derivatives can enhance their antimicrobial efficacy .

Study 2: Anticancer Properties

In another study focusing on anticancer properties, researchers synthesized various indole-based compounds and assessed their cytotoxic effects on cancer cells. The findings revealed that specific structural features significantly influenced their activity, with some compounds showing IC50 values lower than those of established chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
Indole-3-carbaldehydeLacks chloro and cyclopropyl groupsModerate antibacterial activity
7-Chloro-1H-indole-3-carbaldehydeSimilar structure but without cyclopropyl groupLimited anti-inflammatory effects
1-Cyclopropyl-4-methyl-1H-indole-3-carbaldehydeSimilar structure but lacks chloro substituentWeaker antimicrobial properties

Q & A

Q. Advanced

  • Cross-validation : Use 2D NMR (COSY, HSQC) to assign ambiguous signals and detect tautomerism or rotameric forms .
  • Impurity profiling : LC-MS or GC-MS to identify byproducts from incomplete alkylation or oxidation.
  • Computational re-evaluation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental data .
  • Crystallographic analysis : Resolve electronic effects via Hirshfeld surface analysis if X-ray data is available .

How can researchers optimize the regioselectivity of cyclopropane ring introduction during the synthesis of such indole derivatives?

Q. Advanced

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) at the indole N-H to steer cyclopropanation to the 1-position .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity of cyclopropane-forming reagents.
  • Catalytic systems : Transition metals (e.g., Pd or Cu) may improve regioselectivity in cross-coupling steps. Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equiv alkylating agent) .

What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use face shields during NaH handling .
  • Ventilation : Conduct reactions in a fume hood to mitigate exposure to chlorinated solvents (e.g., DCM) and toxic gases (e.g., HCl from POCl₃ reactions) .
  • Waste disposal : Quench NaH residues with isopropanol before aqueous disposal .

What analytical approaches are employed to assess the stability of this compound under varying storage conditions?

Q. Advanced

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4–8 weeks.
  • Degradation monitoring : Use HPLC-PDA to track aldehyde oxidation or cyclopropane ring opening. LC-MS identifies degradation products (e.g., carboxylic acids from aldehyde oxidation) .
  • Thermal analysis : Differential Scanning Calorimetry (DSC) detects polymorphic transitions or decomposition above 150°C .

Which purification techniques are most effective for isolating this compound from complex reaction mixtures?

Q. Basic

  • Flash chromatography : Optimize gradient elution (0–100% ethyl acetate in petroleum benzine) to separate polar aldehyde derivatives from nonpolar byproducts .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals.
  • Centrifugal Partition Chromatography (CPC) : For large-scale purification, employ biphasic solvent systems (heptane/ethyl acetate/methanol/water) .

How can researchers determine the electronic effects of substituents on the indole core using this compound as a model system?

Q. Advanced

  • Hammett analysis : Correlate substituent σ values (e.g., Cl, CH₃) with reaction rates in electrophilic substitutions (e.g., nitration) .
  • Spectroscopic probes : UV-Vis spectroscopy to study π→π* transitions altered by electron-withdrawing (Cl) or donating (CH₃) groups.
  • Computational modeling : Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the cyclopropane ring and indole π-system .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde
Reactant of Route 2
7-chloro-1-cyclopropyl-4-methyl-1H-indole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.